molecular formula C16H21F3N2O3S B6436709 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 2548997-63-1

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Cat. No.: B6436709
CAS No.: 2548997-63-1
M. Wt: 378.4 g/mol
InChI Key: ARGQJGWOZQDWJB-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane is a diazepane derivative featuring a cyclopropanesulfonyl group and a 4-(trifluoromethoxy)benzyl substituent. The diazepane core (a seven-membered ring containing two nitrogen atoms) is modified with sulfonyl and aryl groups, which are critical for its physicochemical and biological properties.

This compound is structurally distinct from simpler diazepanes due to its complex substitution pattern.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-4-2-13(3-5-14)12-20-8-1-9-21(11-10-20)25(22,23)15-6-7-15/h2-5,15H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQJGWOZQDWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Diazepane Family

Compound A : 1-[4-(Methylsulfonyl)phenyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane (C₂₀H₂₁F₃N₂O₃S, MW: 426.45)

  • Key Differences: Sulfonyl Group: Methylsulfonyl (CH₃SO₂) vs. cyclopropanesulfonyl (C₃H₅SO₂). The cyclopropane group may confer greater steric hindrance and metabolic resistance. Aryl Substituent: 4-Trifluoromethylbenzoyl (electron-withdrawing) vs. 4-trifluoromethoxybenzyl (electron-withdrawing but bulkier). Core Modification: Benzoyl vs.

Compound B : 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (21g-I)

  • Key Differences: Core Structure: Pyrazolo-pyrimidine vs. diazepane. Substituents: Pyridinylmethyl and trifluoromethoxyphenyl groups are shared, but the absence of a sulfonyl group reduces polarity.
Property Target Compound Compound A Compound B
Core Structure 1,4-Diazepane 1,4-Diazepane Pyrazolo-pyrimidine
Sulfonyl Group Cyclopropanesulfonyl Methylsulfonyl None
Aryl Substituent 4-Trifluoromethoxybenzyl 4-Trifluoromethylbenzoyl 4-Trifluoromethoxyphenyl
Molecular Weight ~435–450 (estimated) 426.45 Not explicitly reported
Key Functional Impact Enhanced metabolic stability Moderate polarity Kinase-targeting potential

Substituent-Driven Pharmacological Effects

  • Trifluoromethoxy vs. Trifluoromethyl :
    The trifluoromethoxy group (O-CF₃) in the target compound offers a balance of lipophilicity and steric bulk compared to the trifluoromethyl (CF₃) group in Compound A. The oxygen atom in trifluoromethoxy may engage in weak hydrogen bonding, influencing receptor interactions .
  • Cyclopropanesulfonyl vs. Methylsulfonyl : Cyclopropanesulfonyl groups are less common in drug-like molecules but may improve metabolic stability by resisting oxidative degradation compared to methylsulfonyl groups .

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